molecular formula C15H20N2O3 B2815366 2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide CAS No. 954626-80-3

2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide

Cat. No. B2815366
CAS RN: 954626-80-3
M. Wt: 276.336
InChI Key: OLYYYOMQIFLNND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide” include the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the synthesis and characterization of new compounds with potential antibacterial and antioxidant activities. For instance, the study by Hamdi et al. (2012) on new coumarin derivatives showcases the synthesis process starting from 4-methyl-7-hydroxycoumarin and explores their antibacterial activity against common pathogens such as E. coli, S. aureus, and B. subtilis (Hamdi et al., 2012). This study exemplifies the methodology in synthesizing complex organic molecules and evaluating their potential therapeutic applications.

Antimicrobial Activities

The development of new antimicrobial agents is a critical area of research, given the rising challenge of antibiotic resistance. Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and assessed their antimicrobial activities against both susceptible and resistant Gram-positive and Gram-negative bacteria, demonstrating the potential of novel compounds in addressing infectious diseases (Sharma et al., 2004).

Anti-inflammatory Activity

The search for new anti-inflammatory agents has led to the synthesis of novel compounds with significant activity. Sunder and Maleraju (2013) reported the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed promising anti-inflammatory activity in their assays (Sunder & Maleraju, 2013).

Antioxidant Activity

The role of antioxidants in health and disease prevention has made the synthesis of compounds with antioxidant properties a significant research focus. Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity through various assays, including DPPH, ABTS, and FRAP (Chkirate et al., 2019).

properties

IUPAC Name

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-11-14(18)16-9-12-8-15(19)17(10-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYYOMQIFLNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

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